3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
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Overview
Description
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a phenyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological processes, suggesting they may affect multiple pathways .
Result of Action
Thiophene derivatives are known to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives . Another approach involves the direct metallation of thiophene-2-carboxylic acid followed by reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-fluorothiophene-2-carboxylic acid: Similar in structure but with a fluorine atom instead of an amino group.
4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid: Lacks the amino group but retains the phenyl and trifluoromethyl substitutions.
Uniqueness
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFXVCOJJGNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372366 |
Source
|
Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849066-52-0 |
Source
|
Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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